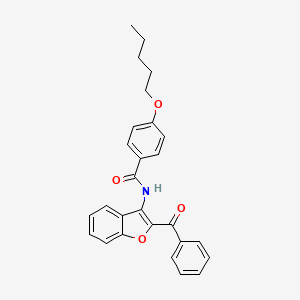![molecular formula C20H22F3N3O3S B11569654 1-{2-[4-(Dimethylamino)phenyl]-3-[(4-methylphenyl)sulfonyl]imidazolidin-1-yl}-2,2,2-trifluoroethanone](/img/structure/B11569654.png)
1-{2-[4-(Dimethylamino)phenyl]-3-[(4-methylphenyl)sulfonyl]imidazolidin-1-yl}-2,2,2-trifluoroethanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-{2-[4-(Dimethylamino)phenyl]-3-[(4-methylphenyl)sulfonyl]imidazolidin-1-yl}-2,2,2-trifluoroethanone is a complex organic compound with a unique structure that combines several functional groups
Preparation Methods
The synthesis of 1-{2-[4-(Dimethylamino)phenyl]-3-[(4-methylphenyl)sulfonyl]imidazolidin-1-yl}-2,2,2-trifluoroethanone involves multiple steps, each requiring specific reaction conditionsIndustrial production methods may involve optimization of these steps to increase yield and purity .
Chemical Reactions Analysis
This compound can undergo various chemical reactions, including:
Oxidation: It can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can lead to the formation of amines or other reduced derivatives.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by others. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various catalysts
Scientific Research Applications
1-{2-[4-(Dimethylamino)phenyl]-3-[(4-methylphenyl)sulfonyl]imidazolidin-1-yl}-2,2,2-trifluoroethanone has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic effects in various medical conditions.
Industry: Utilized in the development of new materials and chemical processes .
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets and pathways. It may act by binding to enzymes or receptors, thereby modulating their activity. The exact pathways involved depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
Similar compounds to 1-{2-[4-(Dimethylamino)phenyl]-3-[(4-methylphenyl)sulfonyl]imidazolidin-1-yl}-2,2,2-trifluoroethanone include:
- 2-Dimethylamino-2-(4-methylbenzyl)-1-(4-morpholin-4-yl-phenyl)
- 2-(4-Methylsulfanyl-phenyl)-1-morpholin-4-yl-ethanethione
- 3-(4-Dimethylamino-phenyl)-1-pyridin-2-yl-propenone These compounds share structural similarities but differ in their functional groups and specific applications. The uniqueness of this compound lies in its combination of trifluoroethanone and imidazolidinone moieties, which confer distinct chemical and biological properties .
Properties
Molecular Formula |
C20H22F3N3O3S |
|---|---|
Molecular Weight |
441.5 g/mol |
IUPAC Name |
1-[2-[4-(dimethylamino)phenyl]-3-(4-methylphenyl)sulfonylimidazolidin-1-yl]-2,2,2-trifluoroethanone |
InChI |
InChI=1S/C20H22F3N3O3S/c1-14-4-10-17(11-5-14)30(28,29)26-13-12-25(19(27)20(21,22)23)18(26)15-6-8-16(9-7-15)24(2)3/h4-11,18H,12-13H2,1-3H3 |
InChI Key |
OFDJSSZJVJABNA-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)N2CCN(C2C3=CC=C(C=C3)N(C)C)C(=O)C(F)(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3-{(E)-[(4-chlorophenyl)imino]methyl}-4-hydroxy-2H-chromen-2-one](/img/structure/B11569582.png)
![1-(4-chlorophenyl)-6-(3-methoxyphenyl)-3-methyl-4-(trifluoromethyl)-1H-pyrazolo[3,4-b]pyridine](/img/structure/B11569587.png)
![2-cyano-N'-[(E)-{4-[(4-nitrobenzyl)oxy]phenyl}methylidene]acetohydrazide](/img/structure/B11569589.png)
![O-{3-[(4-methylphenyl)carbamoyl]phenyl} benzylcarbamothioate](/img/structure/B11569600.png)
![(3E)-3-({1-[2-(4-fluorophenoxy)ethyl]-1H-indol-3-yl}methylidene)-1,3-dihydro-2H-indol-2-one](/img/structure/B11569601.png)
![N-(2-bromo-4,5-dimethylphenyl)-2-[3-cyano-4-(methoxymethyl)-6-methyl-2-oxopyridin-1(2H)-yl]acetamide](/img/structure/B11569606.png)
![4-[2-({5-Benzyl-[1,2,4]triazino[5,6-B]indol-3-YL}sulfanyl)ethyl]morpholine](/img/structure/B11569607.png)

![6-(4-fluorophenyl)-3-methyl-N-(3-methylphenyl)-6,7-dihydro-5H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine-7-carboxamide](/img/structure/B11569612.png)
![methyl 2-[1-(3-hydroxyphenyl)-7-methyl-3,9-dioxo-3,9-dihydrochromeno[2,3-c]pyrrol-2(1H)-yl]-4-methyl-1,3-thiazole-5-carboxylate](/img/structure/B11569615.png)
![N-(2-fluorophenyl)-6-(4-methoxyphenyl)-3-methyl-6,7-dihydro-5H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine-7-carboxamide](/img/structure/B11569619.png)
![2,4-dimethyl-N-{[2-methyl-3-([1,3]oxazolo[4,5-b]pyridin-2-yl)phenyl]carbamothioyl}benzamide](/img/structure/B11569620.png)
![2-(5-Methylpyridin-2-yl)-1-(4-propoxyphenyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B11569622.png)
![N-{2-methyl-5-[5-(propan-2-yl)-1,3-benzoxazol-2-yl]phenyl}-5-(3-nitrophenyl)furan-2-carboxamide](/img/structure/B11569624.png)
